molecular formula C18H30N2O B12052724 N-Phenyl-N'-undecylurea CAS No. 549493-04-1

N-Phenyl-N'-undecylurea

Cat. No.: B12052724
CAS No.: 549493-04-1
M. Wt: 290.4 g/mol
InChI Key: COHVMSAPOXLHSM-UHFFFAOYSA-N
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Description

N-Phenyl-N'-undecylurea is a urea derivative characterized by a phenyl group attached to one nitrogen atom and an undecyl (11-carbon alkyl) chain on the adjacent nitrogen. Urea derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and materials science. The undecyl chain confers significant hydrophobicity, influencing solubility and interaction with lipid membranes or hydrophobic protein pockets.

Properties

CAS No.

549493-04-1

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-phenyl-3-undecylurea

InChI

InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-13-16-19-18(21)20-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H2,19,20,21)

InChI Key

COHVMSAPOXLHSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N’-undecylurea can be synthesized through the reaction of aniline with undecyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:

C6H5NH2+C11H23NCOC6H5NHCONHC11H23C_6H_5NH_2 + C_{11}H_{23}NCO \rightarrow C_6H_5NHCONHC_{11}H_{23} C6​H5​NH2​+C11​H23​NCO→C6​H5​NHCONHC11​H23​

The product is then purified through recrystallization or chromatography to obtain pure N-Phenyl-N’-undecylurea.

Industrial Production Methods

Industrial production of N-Phenyl-N’-undecylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-undecylurea undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used.

Major Products Formed

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-Phenyl-N’-undecylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Phenyl-N’-undecylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of urea derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Applications Activity/Properties
N-Phenyl-N'-undecylurea Phenyl + C11 alkyl Not explicitly reported (inferred) High lipophilicity, potential membrane interactions
N-Phenyl-N'-(2-ethyl)urea Phenyl + ethyl hIAPP fibril inhibition (diabetes) Reduces cytotoxicity of amyloid aggregates
N-Phenyl-N'-(2-chloroethyl)urea Phenyl + chloroethyl Antineoplastic (colon, breast cancer) GI₅₀: 250 nM – 8 µM
N-Phenyl-N'-methylphenylurea Phenyl + methylphenyl Plant growth promotion (radish) Enhances cotyledon growth at 0.01–1.00 mg/L
N,N'-Didecylurea Two C10 alkyl chains Not reported Symmetrical, high melting point

Key Observations :

  • Functional Groups : Chloroethyl substituents (as in ) introduce alkylating activity, critical for anticancer effects. In contrast, methylphenyl groups () favor plant cytokinin-like activity.
  • Symmetry : N,N'-Didecylurea lacks aromaticity, leading to distinct crystallization behavior compared to asymmetrical phenyl-alkyl ureas.

Physicochemical Properties

  • Solubility : Longer alkyl chains (e.g., undecyl vs. ethyl) decrease water solubility but improve organic solvent compatibility.
  • Thermal Stability : Symmetrical ureas (e.g., N,N'-didecylurea ) exhibit higher melting points than asymmetrical derivatives due to crystalline packing efficiency.

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